molecular formula C35H64O7 B1201619 2-methyl-4-[2,8,11-trihydroxy-11-[5-(1-hydroxypentadecyl)oxolan-2-yl]undecyl]-2H-furan-5-one CAS No. 172586-14-0

2-methyl-4-[2,8,11-trihydroxy-11-[5-(1-hydroxypentadecyl)oxolan-2-yl]undecyl]-2H-furan-5-one

Cat. No. B1201619
CAS RN: 172586-14-0
M. Wt: 596.9 g/mol
InChI Key: NBVJDUCRUAUMAA-UHFFFAOYSA-N
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Description

cis-Goniothalamicin belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. cis-Goniothalamicin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. cis-Goniothalamicin has been primarily detected in urine. Within the cell, cis-goniothalamicin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, cis-goniothalamicin can be found in fruits. This makes cis-goniothalamicin a potential biomarker for the consumption of this food product.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches : Synthetic methods for related compounds, such as 11-oxabicyclo[6.2.1]undecyl systems, have been explored. These methods involve Diels-Alder cycloaddition of furan dienes, indicating potential synthetic routes for related complex molecules (Jeong, Kim, & Kang, 1997).

  • Chemical Structure and Reactions : Research on furan derivatives, such as 2-[4-oxo-3-(pyrrolidin-1-yl)cyclopent-2-en-1-ylidene]furan-3(2H)-one, provides insights into the formation of chromophores in Maillard reactions, which could be relevant for understanding the chemical behavior of similar furan-based compounds (Frank & Hofmann, 2000).

  • Lichen Constituents : Aliphatic acids similar to the queried compound have been identified in Xanthoparmelia lichens, suggesting a potential natural occurrence and ecological significance of such molecules (Chester & Elix, 1980).

Biological Activity and Applications

  • Cytotoxicity Studies : Studies on related compounds, such as methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, have revealed biological activities like cytotoxicity against cancer cell lines, suggesting potential medicinal applications of similar furan derivatives (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).

  • Antioxidant Properties : Novel antioxidant agents derived from vitamin C and E analogs, including furan derivatives, have shown radical scavenging activities, indicating potential therapeutic applications in free radical-related pathologies (Manfredini, Vertuani, Manfredi, Rossoni, Calviello, & Palozza, 2000).

Polymer and Material Science

  • Polymer Synthesis : Research on the conversion of dihydro-5-hydroxyl furan-2-one into acrylic monomers for polymerization demonstrates the potential of furan derivatives in developing renewable-sourced chemicals for material science applications (Ray, Hughes, Smith, Simon, & Saito, 2018).

properties

CAS RN

172586-14-0

Product Name

2-methyl-4-[2,8,11-trihydroxy-11-[5-(1-hydroxypentadecyl)oxolan-2-yl]undecyl]-2H-furan-5-one

Molecular Formula

C35H64O7

Molecular Weight

596.9 g/mol

IUPAC Name

2-methyl-4-[2,8,11-trihydroxy-11-[5-(1-hydroxypentadecyl)oxolan-2-yl]undecyl]-2H-furan-5-one

InChI

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-31(38)33-23-24-34(42-33)32(39)22-21-29(36)18-15-14-16-19-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3

InChI Key

NBVJDUCRUAUMAA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O

melting_point

80°C

physical_description

Solid

synonyms

goniothalamicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-4-[2,8,11-trihydroxy-11-[5-(1-hydroxypentadecyl)oxolan-2-yl]undecyl]-2H-furan-5-one
Reactant of Route 2
2-methyl-4-[2,8,11-trihydroxy-11-[5-(1-hydroxypentadecyl)oxolan-2-yl]undecyl]-2H-furan-5-one
Reactant of Route 3
2-methyl-4-[2,8,11-trihydroxy-11-[5-(1-hydroxypentadecyl)oxolan-2-yl]undecyl]-2H-furan-5-one
Reactant of Route 4
2-methyl-4-[2,8,11-trihydroxy-11-[5-(1-hydroxypentadecyl)oxolan-2-yl]undecyl]-2H-furan-5-one
Reactant of Route 5
2-methyl-4-[2,8,11-trihydroxy-11-[5-(1-hydroxypentadecyl)oxolan-2-yl]undecyl]-2H-furan-5-one
Reactant of Route 6
Reactant of Route 6
2-methyl-4-[2,8,11-trihydroxy-11-[5-(1-hydroxypentadecyl)oxolan-2-yl]undecyl]-2H-furan-5-one

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